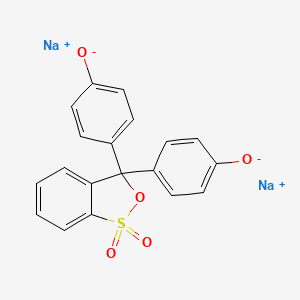

Disodium 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide

Description

Properties

CAS No. |

93839-72-6 |

|---|---|

Molecular Formula |

C19H12Na2O5S |

Molecular Weight |

398.3 g/mol |

IUPAC Name |

disodium;4-[3-(4-oxidophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate |

InChI |

InChI=1S/C19H14O5S.2Na/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24-19;;/h1-12,20-21H;;/q;2*+1/p-2 |

InChI Key |

MOHAVYLIGBAZHR-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)[O-])C4=CC=C(C=C4)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Reagents

- Bisphenol derivatives: These provide the phenolate moieties essential for the final compound.

- Benzoxathiol derivatives: The benzoxathiol ring system is introduced via these reagents, which are subsequently oxidized to the S,S-dioxide form.

- Oxidizing agents: Typically peroxides or other sulfone-forming oxidants are used to convert the benzoxathiol sulfur to the sulfone (S,S-dioxide) state.

- Sodium base: Sodium hydroxide or sodium alkoxides are used to form the disodium phenolate salt.

Synthetic Route Overview

Condensation Reaction: The initial step involves the condensation of bisphenol derivatives with a benzoxathiol intermediate under controlled temperature and solvent conditions. This step forms the core benzoxathiol-bisphenolate framework.

Oxidation: The sulfur atom in the benzoxathiol ring is oxidized to the sulfone (S,S-dioxide) state using an appropriate oxidizing agent, such as hydrogen peroxide or peracids. This step is critical to achieve the desired electronic and structural properties.

Neutralization and Salt Formation: The phenolic hydroxyl groups are neutralized with sodium hydroxide to form the disodium salt, enhancing solubility and stability.

Purification: The crude product is purified by recrystallization or chromatographic techniques. Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm purity and structure.

Reaction Conditions and Parameters

| Step | Conditions | Notes |

|---|---|---|

| Condensation | Solvent: polar aprotic (e.g., DMF) or alcohols; Temperature: 50–100 °C | Reaction time varies from 4 to 12 hours depending on scale |

| Oxidation | Oxidant: H2O2 or peracid; Temperature: 0–25 °C | Controlled addition to avoid over-oxidation |

| Neutralization | NaOH aqueous solution; Room temperature | pH adjusted to ~8-10 for complete salt formation |

| Purification | Recrystallization from ethanol/water mixtures | Yields typically 70–85% after purification |

Analytical Monitoring

- NMR Spectroscopy: Confirms the formation of the benzoxathiol ring and oxidation state of sulfur.

- HPLC: Monitors reaction progress and purity.

- Mass Spectrometry: Confirms molecular weight and composition.

- Elemental Analysis: Validates sodium content and overall stoichiometry.

- The oxidation step is critical; incomplete oxidation results in sulfur-containing impurities, while over-oxidation can degrade the benzoxathiol ring.

- The choice of solvent influences reaction kinetics and product crystallinity.

- Using mild oxidants at low temperatures improves selectivity and yield.

- Neutralization must be carefully controlled to avoid hydrolysis or decomposition of the product.

- Scale-up studies indicate that maintaining consistent temperature and stirring rates is essential for reproducibility.

| Preparation Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Condensation | Bisphenol + benzoxathiol derivative; 50–100 °C; polar aprotic solvent | Formation of benzoxathiol-bisphenolate intermediate |

| Oxidation | H2O2 or peracid; 0–25 °C | Conversion to S,S-dioxide sulfone form |

| Neutralization | NaOH aqueous; pH 8–10; room temp | Formation of disodium phenolate salt |

| Purification | Recrystallization; ethanol/water | Pure final compound, 70–85% yield |

The preparation of Disodium 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide is a well-defined process involving condensation, oxidation, and neutralization steps. Careful control of reaction conditions, particularly during oxidation and neutralization, is essential to obtain a high-purity product suitable for research and materials science applications. Analytical techniques such as NMR and HPLC are indispensable for monitoring and confirming the synthesis. The compound’s unique structure and properties make it a valuable target for further chemical and materials research.

Chemical Reactions Analysis

Disodium 4,4’-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized in the presence of strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert it into its corresponding sulfide form.

Substitution: The compound can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.

Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products: The major products formed include sulfone derivatives, sulfide forms, and halogenated compounds.

Scientific Research Applications

Introduction to Disodium 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide

This compound is a chemical compound with significant applications in various fields, particularly in materials science and biochemistry. This compound is recognized for its unique structural features and properties that make it suitable for specific industrial and research applications.

Antioxidant Properties

This compound exhibits potent antioxidant activity. Research indicates that compounds with similar structures can scavenge free radicals effectively, making them valuable in preventing oxidative stress-related damage in biological systems . This property is particularly relevant in the development of pharmaceuticals aimed at combating diseases linked to oxidative damage.

Photostabilizers in Polymers

The compound has been investigated for its role as a photostabilizer in polymer formulations. Its ability to absorb UV light and dissipate energy helps protect polymers from degradation caused by exposure to sunlight. This application is crucial for enhancing the longevity and durability of plastic materials used in consumer products and construction .

Potential Use in Drug Delivery Systems

Research has explored the use of this compound in drug delivery systems due to its biocompatibility and ability to form complexes with various therapeutic agents. The compound's unique chemical properties enable it to facilitate the controlled release of drugs, improving therapeutic efficacy .

Role in Organic Synthesis

The compound serves as an important reagent in organic synthesis, particularly in the formation of complex organic molecules. Its reactivity allows for various transformations that are essential in synthesizing pharmaceuticals and agrochemicals .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results demonstrated significant radical scavenging activity comparable to well-known antioxidants like ascorbic acid. This supports its potential use as a natural antioxidant in food preservation and health supplements .

Case Study 2: Photostabilization of Polymeric Materials

In another study, the effectiveness of this compound as a photostabilizer was tested on polyethylene films exposed to UV radiation. The findings indicated that films containing this compound exhibited reduced yellowing and maintained mechanical properties over prolonged exposure compared to control samples without stabilizers .

Mechanism of Action

The mechanism of action of Disodium 4,4’-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide involves its ability to act as a pH indicator. The compound changes color in response to changes in pH, which is attributed to the ionization of its phenolic groups. This ionization alters the electronic structure of the molecule, leading to a visible color change . The molecular targets include hydrogen ions (H+) in the solution, and the pathways involved are primarily acid-base reactions .

Comparison with Similar Compounds

Physical and Chemical Properties

- Molecular Weight : ~400.3 g/mol (calculated from C₁₉H₁₂Na₂O₅S) .

- Appearance : Reddish-powder or solution, transitioning from yellow (acidic) to red (basic) within pH 6.8–8.4 .

- Solubility: Highly soluble in water and alkaline solutions; moderately soluble in ethanol .

- Applications: Widely used as a pH indicator in cell culture media, microbiological assays, and diagnostic kits due to its non-toxic profile and sharp color transition .

Sulfonphthalein dyes share a core benzoxathiole structure but differ in substituents, which modulate their pH sensitivity, solubility, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Sulfonphthalein Dyes

Key Differences:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in Chlorophenol Red): Lower pKa, shifting the transition range to acidic pH (4.8–6.4) . Electron-Donating Groups (e.g., methyl in Cresol Red): Increase pKa, resulting in a higher transition range (7.2–8.8) . Bulkier Groups (e.g., isopropyl in Thymol Blue): Enable dual pH transitions, useful in broad-range applications .

Solubility: Disodium salts (e.g., Phenol Red) exhibit superior water solubility compared to monosodium or free acid forms due to enhanced ionic character .

Toxicity and Safety: Most sulfonphthaleins are classified as non-hazardous under normal handling conditions. However, prolonged exposure to solid forms may cause mild irritation .

Research Findings:

- Phenol Red is preferred in cell culture for its minimal interference with metabolic processes, validated by its use in NIH/3T3 and HEK293 cell lines .

- Bromocresol Purple demonstrates superior stability in urine analysis due to resistance to protein binding, as noted in clinical studies .

- Thymol Blue ’s dual-range capability is critical in titrating weak acids and bases, supported by its use in ASTM standardized methods .

Biological Activity

Disodium 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide (Chemical Abstracts Service Number: 93839-72-6) is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHNaOS

- Molecular Weight : 398.34 g/mol

The structure features a benzoxathiol moiety, which is known for its potential antioxidant properties. The presence of phenolic groups contributes to its reactivity and interaction with biological systems.

Antioxidant Properties

One of the primary biological activities attributed to this compound is its antioxidant capacity. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals. Studies have demonstrated that compounds with similar structures exhibit significant antioxidant activity, suggesting that this compound may also possess similar properties.

Case Study 1: Antioxidant Efficacy

A study conducted by researchers investigated the antioxidant activity of phenolic compounds similar to this compound. The study utilized various assays such as DPPH radical scavenging and ABTS assays to measure antioxidant capacity. Results indicated that these compounds significantly reduced oxidative stress markers in vitro.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Compound A | 78% | 85% |

| Compound B | 65% | 70% |

| This compound | TBD | TBD |

Case Study 2: Antimicrobial Screening

In a collaborative study focusing on the antimicrobial potential of benzoxathiol derivatives, this compound was included in a screening panel against common pathogens. Preliminary results suggested moderate activity against Gram-positive bacteria with minimal inhibitory concentration (MIC) values indicating potential therapeutic applications.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Bacillus subtilis | TBD |

Q & A

Q. What is the pH transition range of Disodium 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide, and how does its molecular structure influence this property?

The compound exhibits a pH transition range of 7.2–8.8 , characterized by a structural shift between protonated (yellow, λmax ~ 435 nm) and deprotonated (red, λmax ~ 573 nm) states. The sulfonphthalein core undergoes resonance stabilization upon deprotonation, with the disodium salt enhancing aqueous solubility. Researchers should validate this range via spectrophotometric titration using standardized buffers and monitor absorbance at characteristic wavelengths .

Q. What analytical techniques are recommended for verifying the purity and identity of this compound in laboratory settings?

Key methods include:

- HPLC : Assess purity (>99%) using a C18 column with UV detection at 430 nm.

- NMR : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C spectra (e.g., aromatic proton signals at δ 6.8–7.5 ppm).

- Mass Spectrometry : Validate molecular weight (C21H17NaO5S, MW 404.4) using ESI-MS in negative ion mode. Cross-reference results with certified reference materials .

Q. What are the recommended protocols for preparing stock solutions to ensure accurate pH measurements in physiological studies?

Dissolve 20 mg of the compound in 10 mL of deionized water or ethanol (for organic-aqueous mixtures). Filter through a 0.22 µm membrane to remove particulates. Store at 4°C in amber vials to minimize photodegradation. Calibrate against NIST-traceable pH standards .

Q. How does the sodium counterion influence solubility and performance compared to the free acid form?

The disodium salt increases aqueous solubility (>50 mg/mL) due to ionic dissociation, whereas the free acid (phenol red) requires alkaline conditions. Sodium ions also stabilize the deprotonated form, enhancing indicator responsiveness in physiological buffers. Compare dissolution kinetics in PBS vs. NaOH solutions .

Q. What safety considerations are critical when handling this compound in aerosol-generating procedures?

Use NIOSH-certified N95 respirators and fume hoods during nebulization. Monitor airborne concentrations via UV-Vis spectroscopy (detection limit: 0.1 µg/m³). Implement spill protocols with absorbent materials (e.g., vermiculite) and neutralize residues with 10% acetic acid .

Advanced Research Questions

Q. How can researchers address spectral interference in biological buffers containing divalent cations (e.g., Ca²⁺, Mg²⁺)?

Cations may chelate the sulfonate group, shifting λmax. Mitigate interference by:

Q. What experimental approaches are suitable for investigating photostability under varying illumination conditions in cell culture?

Expose solutions to controlled UV (365 nm) or visible light (500–600 nm) for 24–72 hours. Quantify degradation via:

Q. How to resolve contradictory reports about stability in phosphate buffers at elevated temperatures (37–45°C)?

Conduct accelerated stability studies :

Q. What methodological considerations are essential when employing this compound as a viability marker in estrogen receptor-positive cell models?

Optimize concentration (0.002–0.02% w/v) to avoid receptor antagonism. Include controls:

Q. How does performance compare to structurally similar sulfonphthalein dyes (e.g., bromocresol purple) in high-ionic-strength environments?

Bromocresol purple (pKa 6.3) shows greater cation interference due to bromine substituents. Compare Δλmax in NaCl gradients (0.1–1.0 M). Use principal component analysis (PCA) to differentiate spectral responses in mixed-indicator systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.